Keap1-Nrf2-IN-6
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Overview
Description
Keap1-Nrf2-IN-6 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial for the regulation of oxidative stress responses in cells. By inhibiting this interaction, this compound can activate the Nrf2 pathway, leading to the expression of various cytoprotective genes that help in combating oxidative stress and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization and chromatography. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while reduction can produce more stable reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Keap1-Nrf2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and its role in oxidative stress regulation.
Biology: Employed in cellular and molecular biology research to investigate the effects of Nrf2 activation on gene expression and cellular responses.
Medicine: Explored as a potential therapeutic agent for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of antioxidant formulations and products aimed at reducing oxidative damage in various industrial applications .
Mechanism of Action
Keap1-Nrf2-IN-6 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the interaction between Keap1 and Nrf2. This inhibition stabilizes Nrf2, allowing it to translocate into the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes. These genes encode various cytoprotective proteins, including antioxidant enzymes, detoxification enzymes, and stress response proteins, which collectively enhance the cell’s ability to cope with oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: These compounds also inhibit the Keap1-Nrf2 interaction but have different binding modes and structural features.
Bicyclic Aryl Bis-Sulfonamides: Another class of inhibitors with distinct chemical structures and binding properties.
Non-electrophilic Keap1-Nrf2 Protein-Protein Interaction Inhibitors: These inhibitors offer improved toxicity profiles and different pharmacological properties compared to electrophilic inhibitors.
Uniqueness
Keap1-Nrf2-IN-6 is unique in its specific binding affinity and selectivity for the Keap1-Nrf2 interaction. Its distinct chemical structure allows for effective inhibition of this interaction, leading to robust activation of the Nrf2 pathway. This makes it a valuable tool for studying oxidative stress regulation and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C30H34N4O8S |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
4-[(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-5-(dimethylcarbamoyl)-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-trien-16-yl]benzoic acid |
InChI |
InChI=1S/C30H34N4O8S/c1-17(35)34-13-5-8-25(34)27(37)31-23-14-42-30(41)21-7-4-6-20(18-9-11-19(12-10-18)29(39)40)22(21)15-43-16-24(32-26(23)36)28(38)33(2)3/h4,6-7,9-12,23-25H,5,8,13-16H2,1-3H3,(H,31,37)(H,32,36)(H,39,40)/t23-,24-,25+/m1/s1 |
InChI Key |
RNGXYARCEQWNBD-SDHSZQHLSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC(=C3CSC[C@@H](NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC(=C3CSCC(NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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